Cas no 155510-77-3 (27-Norolean-14-en-28-oicacid, 1-hydroxy-3-[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI))

27-Norolean-14-en-28-oicacid, 1-hydroxy-3-[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI) structure
155510-77-3 structure
Productnaam:27-Norolean-14-en-28-oicacid, 1-hydroxy-3-[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI)
CAS-nummer:155510-77-3
MF:C37H52O6
MW:592.805191993713
CID:146445
PubChem ID:3081903

27-Norolean-14-en-28-oicacid, 1-hydroxy-3-[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 27-Norolean-14-en-28-oicacid, 1-hydroxy-3-[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI)
    • (4aS,6aS,6bR,8aS,10S,12R,12aR,14aS,14bS)-12-hydroxy-10-(4-hydroxybenzoyl)oxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid
    • 27-Norolean-14-en-28-oicacid, 1-hydroxy-3-[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9C...
    • (4aS,6bR,8aS,10S,12R,12aR,12bS,14aS,14bS)-12-hydroxy-10-{[(4-hydroxyphenyl)carbonyl]oxy}-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylic acid
    • 1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-
    • 1-Hydroxymaprounic 3-p-hydroxybenzoate
    • D-Friedoolean-14-en-28-oic acid, 1-hydroxy-3-((4-hydroxybenzoyl)oxy)-, (1beta,3beta)-
    • Hobz-ohmap
    • 1beta-hydroxymaprounic acid 3-p-hydroxybenzoate
    • NSC-692256
    • CHEBI:66671
    • 155510-77-3
    • (4aS,6bR,8aS,10S,12R,12aR,12bS,14aS,14bS)-12-hydroxy-10-[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylic acid
    • NSC692256
    • 12-Hydroxy-10-[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicene-4a(2H)-carboxylic acid
    • CHEMBL449431
    • DTXSID20935224
    • BDBM50478511
    • Inchi: InChI=1S/C37H52O6/c1-32(2)18-19-37(31(41)42)17-14-25-34(5)15-12-24-33(3,4)29(43-30(40)22-8-10-23(38)11-9-22)20-28(39)36(24,7)26(34)13-16-35(25,6)27(37)21-32/h8-11,14,24,26-29,38-39H,12-13,15-21H2,1-7H3,(H,41,42)/t24-,26-,27-,28+,29-,34-,35+,36-,37+/m0/s1
    • InChI-sleutel: VGODRAUARQJBJM-FCWPOGGHSA-N
    • LACHT: OC1C=CC(C(O[C@H]2C[C@@H](O)[C@@]3([C@H]4CC[C@]5([C@@H]6CC(C)(C)CC[C@@]6(CC=C5[C@]4(C)CC[C@H]3C2(C)C)C(=O)O)C)C)=O)=CC=1

Berekende eigenschappen

  • Exacte massa: 592.376389
  • Monoisotopische massa: 592.376389
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1180
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 8.7
  • Topologisch pooloppervlak: 104

Experimentele eigenschappen

  • Dichtheid: 1.21
  • Kookpunt: 695.5°Cat760mmHg
  • Vlampunt: 211°C
  • Brekindex: 1.595

27-Norolean-14-en-28-oicacid, 1-hydroxy-3-[(4-hydroxybenzoyl)oxy]-13-methyl-, (1b,3b,13a)- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.